Angiotensin III, also known as des-Asp¹-angiotensin II, is a heptapeptide hormone belonging to the renin-angiotensin system (RAS). [, ] It is derived from the octapeptide angiotensin II by the action of aminopeptidase A, which cleaves the N-terminal aspartic acid residue. [, ] Angiotensin III is a potent stimulus for aldosterone biosynthesis in the adrenal cortex. [, , ] While less potent than angiotensin II in inducing vasoconstriction, its role in regulating blood pressure, fluid balance, and other physiological functions is actively being investigated. [, , , , , , , ]
Angiotensin III is synthesized in the body from its precursor angiotensinogen, which is produced in the liver. The synthesis pathway involves several steps:
Angiotensin III belongs to the class of peptides known as angiotensins, which are involved in various physiological processes including vasoconstriction, regulation of blood pressure, and electrolyte balance.
The synthesis of angiotensin III can be achieved through both biological and chemical methods. In biological systems, it is primarily produced via enzymatic reactions involving aminopeptidases. The enzymatic conversion of angiotensin II to angiotensin III occurs rapidly in circulation and tissues.
In laboratory settings, solid-phase peptide synthesis (SPPS) is commonly employed for the chemical synthesis of angiotensin III. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically involves:
Recent advancements include liquid-phase methods that may offer advantages over traditional solid-phase techniques, particularly for complex peptide structures .
Angiotensin III has a molecular formula of C46H66N12O9 and a molecular weight of 931.09 g/mol. Its structure consists of seven amino acids arranged in a specific sequence that determines its biological activity:
The three-dimensional structure of angiotensin III can be inferred from studies on related peptides, revealing critical interactions with receptors that mediate its physiological effects .
Angiotensin III participates in several biochemical reactions, primarily involving its interaction with specific receptors (AT1 and AT2). The conversion from angiotensin II to angiotensin III is catalyzed by aminopeptidase A, which cleaves off the N-terminal aspartic acid:
This reaction is crucial for modulating blood pressure and fluid balance. Angiotensin III can also be further degraded into angiotensin IV by membrane-bound aminopeptidases .
Angiotensin III exerts its effects primarily through activation of the AT1 receptor, leading to vasoconstriction and increased blood pressure. It also stimulates aldosterone secretion from the adrenal glands, promoting sodium retention and fluid balance.
The mechanism involves:
Interestingly, activation of AT2 receptors by angiotensin III can lead to natriuresis (excretion of sodium), contrasting with its effects via AT1 receptors .
These properties are critical for both laboratory handling and therapeutic applications .
Angiotensin III has several applications in scientific research and medicine:
Research continues into its role within the renin-angiotensin system, exploring how modulation of its activity could lead to new treatments for cardiovascular diseases .
Aminopeptidase A (APA), a zinc-dependent metalloprotease, catalyzes the hydrolysis of the N-terminal aspartate residue from angiotensin II (Ang II; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to yield angiotensin III (Ang III; Arg-Val-Tyr-Ile-His-Pro-Phe). This enzymatic reaction represents the primary biosynthetic pathway for Ang III generation. APA exhibits high substrate specificity for acidic N-terminal residues (aspartate/glutamate), positioning it uniquely within the renin-angiotensin system (RAS) cascade [2] [7].
In the brain, APA is membrane-bound and highly expressed in circumventricular organs and hypothalamic nuclei, including the paraventricular nucleus (PVN) and subfornical organ. This localization facilitates rapid conversion of Ang II to Ang III, which sustains neuronal activation for blood pressure elevation and vasopressin release. Pharmacological inhibition of APA with specific inhibitors like EC33 [(S)-3-amino-4-mercaptobutylsulphonic acid] abolishes Ang II-induced pressor effects in vivo, confirming APA’s non-redundant role in central Ang III formation [2] [10].
Table 1: Angiotensin III Biosynthesis Pathways
Precursor | Enzyme | Reaction | Tissue Specificity |
---|---|---|---|
Ang II | Aminopeptidase A | Cleaves N-terminal Asp | Brain, Renal Proximal Tubules |
Ang I | ACE | Cleaves C-terminal His-Leu → Ang II | Vascular Endothelium |
Des-Asp¹-Ang I | ACE | Direct conversion to Ang III | Kidney, Adrenal Glands |
Angiotensin-converting enzyme (ACE) provides an alternative route for Ang III generation via the intermediate peptide [des-Asp¹]-angiotensin I (des-Asp¹-Ang I). ACE cleaves the C-terminal dipeptide (His-Leu) from des-Asp¹-Ang I (Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu), directly yielding Ang III without Ang II intermediation. This pathway gains physiological relevance in tissues with high ACE density, such as renal and adrenal vasculature [3] [10].
Comparative pharmacological studies in humans reveal that ≥40% of renal Ang III originates from non-classical ACE-dependent pathways. During ACE inhibition, chymase and other serine proteases compensate by processing des-Asp¹-Ang I, maintaining Ang III production. This metabolic flexibility underscores Ang III’s stability in clinical scenarios involving RAS blockade [3] [6].
Aminopeptidase N (APN; CD13) terminates Ang III signaling by cleaving its N-terminal arginine to generate angiotensin IV (Ang IV; Val-Tyr-Ile-His-Pro-Phe). APN, a ubiquitous ectoenzyme, exhibits broad substrate specificity but highest catalytic efficiency for Ang III (Km ≈ 15 µM). Its expression in renal proximal tubules and cerebral vasculature positions it as the dominant regulator of Ang III half-life [4] [7].
Pharmacological evidence demonstrates that APN inhibition (e.g., with PC18) elevates endogenous Ang III levels and potentiates AT2 receptor-mediated natriuresis in normotensive rats. Conversely, APN overexpression accelerates Ang III degradation, attenuating its vasopressor and aldosterone-stimulating effects. This degradation pathway fine-tunes the amplitude and duration of Ang III signaling [4] [6].
Table 2: Key Enzymes in Ang III Metabolism
Enzyme | Reaction | Catalytic Efficiency (Km) | Inhibitors |
---|---|---|---|
Aminopeptidase A | Ang II → Ang III | 25 µM | EC33, RB150 |
Aminopeptidase N | Ang III → Ang IV | 15 µM | PC18, Bestatin |
Prolylcarboxypeptidase | Ang III → Ang (3-4) | 50 µM | NVP-PCC171 |
Prolylcarboxypeptidase (PRCP; lysosomal Pro-X carboxypeptidase) inactivates Ang III by cleaving its C-terminal phenylalanine, yielding Ang (3-7) (Arg-Val-Tyr-Ile-His-Pro). PRCP mRNA is broadly distributed in human tissues, with highest expression in the kidney, placenta, and brain. Within the CNS, PRCP localizes to the hippocampus, amygdala, and hypothalamus—regions implicated in cardiovascular regulation [5] [9].
Tissue-specific protease expression creates distinct Ang III microenvironments:
Table 3: Tissue Distribution of Ang III Regulatory Proteases
Tissue | APA Activity | APN Activity | PRCP Expression | Functional Outcome |
---|---|---|---|---|
Brain | High (Hypothalamus) | Moderate | High (Cortex) | Blood pressure regulation |
Kidney | High | High | Moderate | Sodium homeostasis |
Adrenal Gland | Moderate | Low | Low | Aldosterone secretion |
Liver | Low | High | High | Systemic peptide clearance |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7